

Application Note: Precision Synthesis of 6-(Methylthio)-m-cresol

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Compound of Interest

Compound Name: *m*-CRESOL, 6-(METHYLTHIO)-

CAS No.: 23385-54-8

Cat. No.: B1675970

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Executive Summary

The synthesis of 6-(methylthio)-*m*-cresol (CAS: 23385-54-8), also known as 2-methylthio-5-methylphenol, represents a critical transformation in the production of functionalized aromatic intermediates used in agrochemicals (e.g., thio-carbamate pesticides) and pharmaceutical precursors.

Direct sulfenylation of phenols often suffers from poor regioselectivity, yielding mixtures of ortho- and para- isomers. This Application Note details a High-Fidelity Protocol for the synthesis of 6-(methylthio)-*m*-cresol from *m*-cresol. By utilizing aluminum phenoxide catalysis, we achieve high regioselectivity for the 6-position (ortho), circumventing the steric hindrance of the 2-position and the electronic favorability of the 4-position (para). This guide provides a self-validating workflow, mechanistic insights, and safety protocols for handling volatile sulfur species.

Strategic Rationale & Mechanism

The Challenge of Regioselectivity

m-Cresol (3-methylphenol) presents three potential sites for electrophilic substitution:

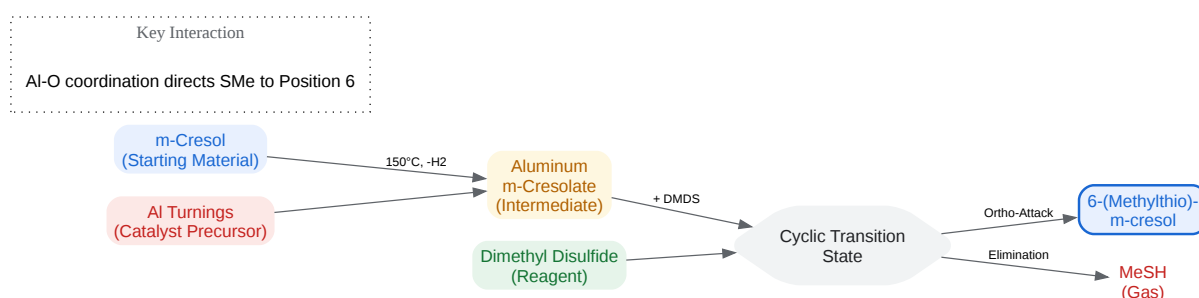
- Position 2 (Ortho): Sterically crowded (flanked by -OH and -CH₃).
- Position 4 (Para): Electronically favorable but often yields inseparable mixtures.
- Position 6 (Ortho): Sterically accessible and electronically activated.

Standard electrophilic sulfenylation (e.g., using methyl sulfonyl chloride) typically yields a statistical mixture of the 4- and 6-isomers. To exclusively target the 6-position, we employ a coordination-directed mechanism using aluminum metal.

Aluminum-Mediated Ortho-Thiolation

The reaction proceeds via the in-situ formation of aluminum m-cresolate. The aluminum center acts as a Lewis acid, coordinating with dimethyl disulfide (DMDS). This coordination creates a six-membered transition state that delivers the methylthio group (-SMe) specifically to the ortho position. Due to the steric bulk of the methyl group at Position 3, the transition state at Position 2 is energetically disfavored, resulting in high selectivity for Position 6.

Mechanistic Pathway (DOT Diagram)



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Figure 1: Mechanistic pathway showing the aluminum-directed ortho-thiolation.

Experimental Protocol

Materials & Equipment

- Reagents:
 - m-Cresol (99%, dry)
 - Aluminum Turnings (or foil, cut into small strips)
 - Dimethyl Disulfide (DMDS) (99%+)
 - Toluene (for azeotropic drying, if necessary)
 - Sulfuric Acid (10% aq) for quenching
- Equipment:
 - 3-Neck Round Bottom Flask (RBF)
 - Reflux Condenser
 - Dean-Stark Trap (optional, for drying)
 - Gas Scrubber System: Essential for trapping Methyl Mercaptan (MeSH). Use 2 traps in series containing 10% NaOH + 10% Sodium Hypochlorite (Bleach).

Step-by-Step Procedure

Phase 1: Catalyst Formation

- Setup: Equip the 3-neck RBF with a magnetic stir bar, thermometer, and reflux condenser connected to the scrubber system.
- Drying (Critical): Charge m-cresol (1.0 eq, e.g., 108 g) into the flask. If the water content is >0.1%, add toluene (20 mL) and reflux with a Dean-Stark trap to remove water. Remove toluene by distillation before proceeding.[1]

- Activation: Add Aluminum turnings (0.05 eq, e.g., 1.35 g).
- Reaction: Heat the mixture to 150°C. Hydrogen gas evolution will commence.[1]
 - Note: If initiation is slow, add a crystal of iodine or a drop of mercury (if permitted) to depassivate the aluminum.
 - Endpoint: Continue heating until H₂ evolution ceases and the aluminum is completely dissolved (approx. 1-2 hours). The solution will turn dark/grey.

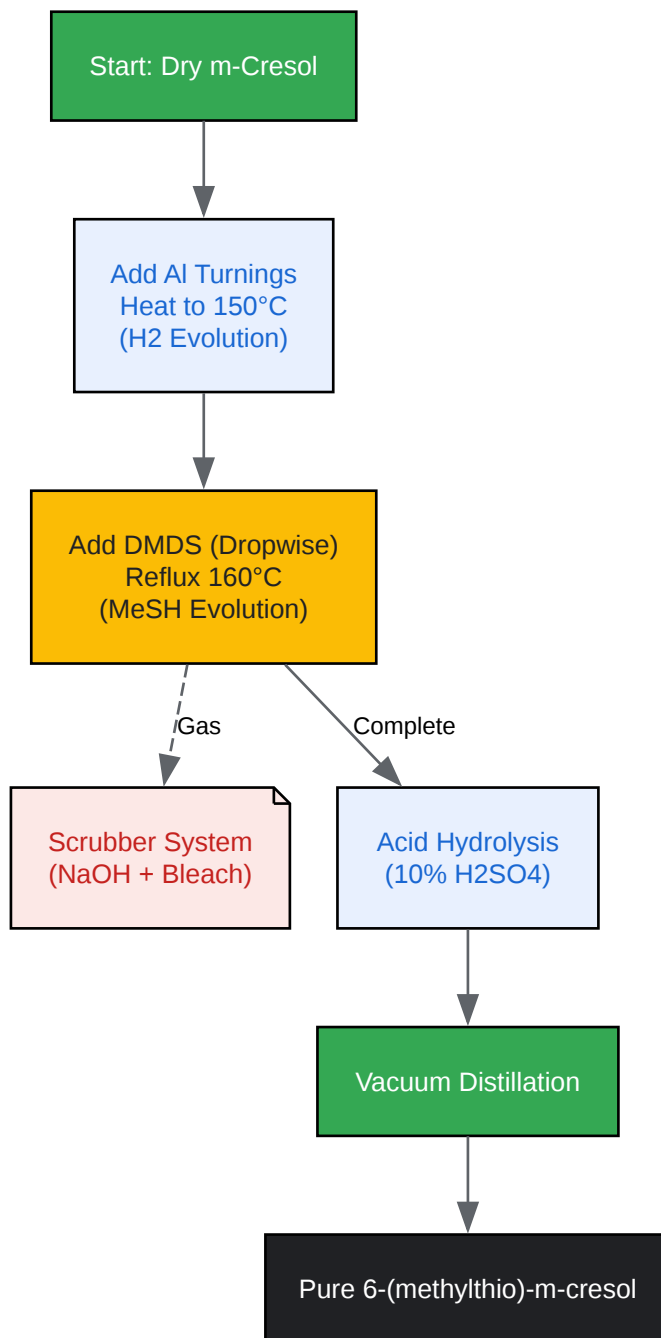
Phase 2: Ortho-Thiolation

- Temperature Control: Maintain the reaction mass at 150-160°C.
- Addition: Add Dimethyl Disulfide (0.6 - 0.7 eq based on cresol, or 1.2 eq if aiming for high conversion) dropwise via an addition funnel over 60 minutes.
 - Caution: This step generates Methyl Mercaptan (MeSH), a toxic and foul-smelling gas. Ensure the scrubber is active and bubbling.
- Reflux: After addition, heat the mixture to reflux (internal temp ~160-170°C) for 6–12 hours. Monitor conversion by GC.

Phase 3: Workup & Purification

- Quench: Cool the reaction mixture to 80°C. Carefully pour the mass into a stirred beaker containing ice-cold dilute Sulfuric Acid (10%) to hydrolyze the aluminum phenoxide.
- Separation: Transfer to a separatory funnel. Extract the organic layer with Toluene or Dichloromethane (DCM).
- Washing: Wash the organic layer with water (2x) and Brine (1x). Dry over anhydrous Na₂SO₄.
- Distillation: Concentrate the solvent via rotary evaporation. Purify the crude oil by fractional vacuum distillation.
 - Boiling Point: 6-(methylthio)-m-cresol boils at approx. 130-135°C at 10 mmHg (estimate). Unreacted m-cresol will distill first.

Experimental Workflow (DOT Diagram)



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Figure 2: Operational workflow for the synthesis process.

Data Analysis & Quality Control

Expected Results

The aluminum-catalyzed method typically yields a high ratio of the 6-isomer.

Parameter	Specification	Notes
Conversion	> 85%	Based on m-cresol consumption.
Selectivity (6-isomer)	> 90%	Minor byproduct: 4-isomer or 2,6-bis(methylthio).
Isolated Yield	70 - 75%	After distillation.
Appearance	Colorless to pale yellow oil	Darkens upon air exposure.

Analytical Validation

- GC-MS:
 - m-Cresol (SM): $M^+ = 108$.
 - Target (6-isomer): $M^+ = 154$.^[2] Look for the molecular ion peak.
 - Fragmentation: Loss of $-CH_3$ ($M-15$) and $-SMe$ ($M-47$) are characteristic.
- 1H -NMR ($CDCl_3$, 400 MHz):
 - S- CH_3 : Singlet at $\sim 2.3 - 2.4$ ppm.
 - Ar- CH_3 : Singlet at $\sim 2.2 - 2.3$ ppm.
 - Aromatic Protons: The coupling pattern is key.
 - 6-isomer: Protons at positions 2, 4, 5 (relative to OH=1, SMe=6). Wait, numbering is OH(1), SMe(2), Me(5). Protons are at 3, 4, 6.
 - H3 and H4 will show ortho-coupling (~ 8 Hz). H6 (isolated between OH and Me? No, H6 is adjacent to OH in m-cresol, but in product it is H6 relative to OH=1, SMe=2, Me=5. Let's reset:

- Structure: 1-OH, 2-SMe, 5-Me.
 - Protons: H3 (ortho to SMe), H4 (meta to SMe), H6 (ortho to OH).
 - Pattern: H3 and H4 are adjacent (ortho coupling, ~8Hz). H6 is isolated (singlet or small meta coupling).
 - Contrast with 4-isomer: 1-OH, 3-Me, 4-SMe. Protons at 2, 5,[3] 6. H5/H6 ortho coupled. H2 isolated.
- Diagnostic: Look for the specific coupling constants to distinguish regioisomers.

Safety & Handling (Critical)

- Methyl Mercaptan (MeSH): This reaction generates stoichiometric quantities of MeSH. It is highly toxic (TLV 0.5 ppm) and has a distinct rotten cabbage odor.
 - Mandatory: Perform ONLY in a high-efficiency fume hood.
 - Scrubbing: The off-gas must be bubbled through 10-20% NaOH containing bleach (NaOCl) to oxidize MeSH to non-volatile sulfonates/disulfides.
- Dimethyl Disulfide (DMDS): Flammable and toxic. Avoid inhalation.
- Aluminum Alkoxides: The intermediate is moisture-sensitive. Hydrolysis is exothermic.

References

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